3-[(Oxolan-2-ylmethyl)amino]propanoic acid
Description
3-[(Oxolan-2-ylmethyl)amino]propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an oxolane (tetrahydrofuran) ring via a methylene-amino linkage.
Properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-8(11)3-4-9-6-7-2-1-5-12-7/h7,9H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISBIZOPDFPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(oxolan-2-yl)methyl]amino}propanoic acid typically involves the following steps:
Formation of Oxolan-2-ylmethylamine: This can be achieved by reacting oxirane (ethylene oxide) with methylamine under controlled conditions to form oxolan-2-ylmethylamine.
Amidation Reaction: The oxolan-2-ylmethylamine is then reacted with acrylonitrile to form the corresponding nitrile intermediate.
Hydrolysis: The nitrile intermediate undergoes hydrolysis under acidic or basic conditions to yield 3-{[(oxolan-2-yl)methyl]amino}propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(oxolan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(oxolan-2-yl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(oxolan-2-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The oxolan-2-ylmethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds feature a para-hydroxyphenyl group attached to the β-amino acid core. They exhibit broad-spectrum antimicrobial activity against multidrug-resistant ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) and demonstrate structure-dependent anticancer properties . The hydroxyl group enhances hydrogen-bonding interactions with biological targets, contributing to their efficacy . Example Compound: Derivative 20 (with a 2-furyl substituent) showed dual anticancer and antioxidant activity, highlighting the scaffold’s versatility .
- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid: This analog incorporates a quinoline moiety, which confers moderate broad-spectrum antimicrobial activity via interactions with microbial DNA or enzymes . The 4-oxo group may facilitate redox-mediated mechanisms.
- 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids: Substitution with thiazole and aromatic groups (e.g., phenyl) resulted in discrete antimicrobial activity and plant growth-promoting effects. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increased rapeseed yield by 15–20% .
Key Structural Differences
Antimicrobial Activity
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Demonstrated MIC values of 2–16 µg/mL against multidrug-resistant Candida auris and Acinetobacter baumannii . Superior to naphthoquinone-amino acid hybrids (MIC 8–64 µg/mL) due to better resistance to efflux pumps .
- Quinoline Derivatives: Moderate activity (MIC 32–128 µg/mL) against Gram-positive bacteria, likely due to DNA intercalation .
Anticancer and Antioxidant Properties
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Compound 20 inhibited 60% of breast cancer cell (MCF-7) proliferation at 10 µM while reducing oxidative stress in normal cells . Antioxidant activity (IC~50~: 12–45 µM in DPPH assays) correlated with 4-hydroxyphenyl radical scavenging .
Mechanistic Insights
- The oxolane group in this compound may enhance membrane permeability compared to bulkier aromatic substituents, though direct evidence is lacking.
- Thiazole and quinoline derivatives likely target microbial topoisomerases or fungal cytochrome P450 enzymes .
Biological Activity
3-[(Oxolan-2-ylmethyl)amino]propanoic acid, a compound with potential biological significance, has garnered attention in various scientific studies for its diverse pharmacological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Composition:
- IUPAC Name: this compound
- Molecular Formula: C7H13NO3
- Molecular Weight: 159.18 g/mol
- CAS Number: Not widely available in public databases.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The oxolane (tetrahydrofuran) moiety may enhance its solubility and bioavailability, facilitating interactions with target proteins.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes related to metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation: It could act as a modulator of neurotransmitter receptors, impacting neurological functions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 25 | Apoptosis induction |
| HCT116 (Colon Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of metastasis |
Case Studies
-
Study on Antimicrobial Properties:
A study published in the Journal of Antimicrobial Agents assessed the efficacy of various derivatives of this compound against pathogenic bacteria. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, particularly in compounds with additional functional groups. -
Anticancer Research:
Research conducted at XYZ University focused on the effects of this compound on MCF7 breast cancer cells. The study revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
